3-(4-Benzylpiperidin-1-yl)propan-1-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperidin-1-yl)propan-1-amine typically involves the reaction of 4-benzylpiperidine with 3-chloropropan-1-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield . The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Substitution: Halides, electrophiles; reactions are performed in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Substituted derivatives of this compound
Scientific Research Applications
3-(4-Benzylpiperidin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain . The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways . This modulation can result in various physiological and pharmacological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A precursor in the synthesis of 3-(4-Benzylpiperidin-1-yl)propan-1-amine.
3-(4-Methylpiperidin-1-yl)propan-1-amine: A structurally similar compound with a methyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties . The presence of the benzyl group enhances its lipophilicity and potential interactions with hydrophobic regions of molecular targets .
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c16-9-4-10-17-11-7-15(8-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTJTVGIWWYMBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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